molecular formula C17H14N6O2 B2903822 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034352-94-6

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2903822
CAS No.: 2034352-94-6
M. Wt: 334.339
InChI Key: SBAPAHIMTMZKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]imidazole-5-carboxamide core linked via an ethyl group to a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety. Its synthesis likely involves coupling reactions, as seen in analogous compounds (e.g., HATU-mediated amide bond formation ).

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c24-16(11-5-6-14-15(9-11)20-10-19-14)18-7-8-23-17(25)12-3-1-2-4-13(12)21-22-23/h1-6,9-10H,7-8H2,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAPAHIMTMZKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One of the common methods includes:

  • Starting Materials: : The synthesis begins with 1H-benzo[d]imidazole-5-carboxylic acid and 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl compounds.

  • Formation of Amide Bond: : Using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine, the amide bond is formed between the carboxyl group of the benzimidazole and the amino group of the triazinone derivative.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial-scale synthesis might involve automated reactors for high-throughput production. The conditions are optimized for yield and purity, including:

  • Reactant Quality: : High-purity reactants to minimize side reactions.

  • Temperature Control: : Precise temperature management to ensure the stability of intermediates.

  • Automated Purification: : Use of industrial-scale chromatography systems for efficient purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to modify its functional groups, potentially forming hydroxylated derivatives.

  • Reduction: : Reduction reactions might be employed to reduce nitro groups or other reducible functionalities within the molecule.

  • Substitution: : Electrophilic and nucleophilic substitution reactions could be used to introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄ (potassium permanganate), CrO₃ (chromium trioxide).

  • Reducing Agents: : LiAlH₄ (lithium aluminium hydride), NaBH₄ (sodium borohydride).

  • Substitution Reagents: : Halogens (Cl₂, Br₂), nucleophiles like hydroxide ions, amines.

Major Products Formed

  • Oxidation: : Formation of hydroxyl derivatives.

  • Reduction: : Reduced nitro or carbonyl derivatives.

  • Substitution: : Various substituted aromatic compounds depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemical research, this compound can be used as a building block for creating more complex molecules. Its unique structure makes it a useful intermediate in synthesizing larger, biologically active molecules.

Biology

In biology, its potential as a biologically active molecule might be explored. It could be used in studies related to enzyme inhibition, protein-ligand interactions, and other biological processes.

Medicine

In medicinal research, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, this compound might be used in the development of novel materials or as a catalyst in various chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action will depend on the context of its use. For instance, if it functions as an enzyme inhibitor, it likely binds to the active site of the enzyme, blocking its activity. If it is used in cancer therapy, it might induce apoptosis by interacting with specific cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

a) N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide (CAS 440332-04-7)
  • Key Difference : Replaces the benzoimidazole carboxamide with a cyclohexenyl-acetamide group.
b) PZ1 (N-(2-(4-benzylpiperazin-1-yl)ethyl)-2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxamide)
  • Key Difference : Incorporates a benzylpiperazine substituent.
c) Compound 7 (N-(2-(4-benzylpiperazin-1-yl)ethyl)-2-(2-hydroxy-5-nitrophenyl)-1H-benzo[d]imidazole-5-carboxamide)
  • Key Difference : Nitro group at the 5-position of the hydroxyphenyl ring.
  • Impact : Electron-withdrawing nitro group may increase oxidative stability but reduce metabolic longevity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 348.35* Not Reported Benzoimidazole, 4-oxotriazine
CAS 440332-04-7 312.37 Not Reported Cyclohexenyl, 4-oxotriazine
PZ1 ~450 (estimated) 249–252 Benzoimidazole, benzylpiperazine
Compound 8 () 501.24 246–248 Fluorophenyl, benzylpiperazine

*Calculated based on molecular formula.

Critical Analysis of Structural Modifications

  • Lipophilicity vs. Solubility : Cyclohexenyl (CAS 440332-04-7) and benzylpiperazine (PZ1) substituents increase lipophilicity but may require formulation optimization for bioavailability.
  • Triazinone vs. Piperazine: The target compound’s 4-oxotriazine may favor DNA/protein interactions, while piperazine analogs (PZ1, Compound 8) optimize CNS penetration .

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

  • Chemical Formula : C₁₅H₁₄N₄O
  • Molecular Weight : 270.30 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from the components.

Physical Properties

PropertyValue
SolubilitySoluble in DMSO
Melting PointNot specified
DensityNot specified

Antimicrobial Activity

Research has demonstrated that compounds containing the benzo[d]imidazole and triazinone moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Testing

In a study conducted by Jain et al., various imidazole derivatives were synthesized and tested for antimicrobial activity using the cylinder well diffusion method. Among these, certain compounds exhibited notable antibacterial effects comparable to standard drugs like Norfloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. The compound was tested against various cancer cell lines, including HepG2 (human liver carcinoma), with promising results indicating cytotoxicity at low IC50 values .

In Vitro Cytotoxicity Results

CompoundIC50 (µM)Cell Line
This compound6.525HepG2
Doxorubicin2.06HepG2

These findings suggest that modifications to the benzotriazinone structure can enhance anticancer activity, making it a candidate for further development .

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets within cells. For example:

  • Antibacterial Mechanism : The compound may inhibit bacterial DNA synthesis or disrupt cell wall integrity.
  • Anticancer Mechanism : It likely induces apoptosis in cancer cells through pathways involving caspases or by disrupting mitochondrial function.

Q & A

Q. Example SAR Table :

Substituent (R₁/R₂)LogPEGFR IC₅₀ (µM)Solubility (mg/mL)
-H/-OCH₃2.10.180.45
-F/-CH₃2.50.090.32
-Cl/-NO₂3.00.230.18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.